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Compound of Interest

Compound Name: 5-Fluoro-6-methylpyridin-3-amine

CAS No.: 1211542-12-9

Cat. No.: B3046215

Get Quote

Executive Summary
Compound Name: 5-Fluoro-6-methylpyridin-3-amine[1][2][3][4][5]

CAS Registry Number: 443803-34-3 (Primary), 1211542-12-9 (Related)

Molecular Formula:

Molecular Weight: 126.13 g/mol [1][6]

Role: Key scaffold for

reactions and palladium-catalyzed cross-couplings in medicinal chemistry.

This guide provides a standardized protocol for the structural verification of 5-Fluoro-6-
methylpyridin-3-amine using Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. It focuses on distinguishing this specific isomer from its regioisomers (e.g., 2-

amino-3-fluoro-6-methylpyridine) through diagnostic coupling constants (

-values).
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Structural Analysis & Logic
Before interpreting spectra, one must understand the electronic environment created by the

fluorine atom at position 5 and the methyl group at position 6.

Fluorine Effect (

): The fluorine atom induces significant splitting in both

and

NMR spectra due to spin-spin coupling.

Ortho-Coupling (

): Affects the proton at C4.

Long-Range Coupling (

): Affects the methyl protons at C6.

Amine Effect: The amino group at C3 acts as a resonance donor, shielding the ortho

positions (C2 and C4), shifting their protons upfield relative to unsubstituted pyridine.

Structural Logic Diagram
The following flowchart illustrates the logic for verifying the substitution pattern.
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Unknown Sample
(C6H7FN2)

1H NMR Analysis

Check J(H-F) Couplings

Isomer: 5-Fluoro-6-methyl
(Target)

H4: Doublet (J~10Hz)
Me: Doublet (J~2Hz)

Isomer: 2-Amino-3-fluoro...

Different Coupling Pattern

Click to download full resolution via product page

Figure 1: Decision tree for distinguishing the target regioisomer based on H-F coupling

patterns.

Experimental Protocols
Sample Preparation (NMR)
To ensure resolution of the amine protons and accurate chemical shifts, DMSO-

is the preferred solvent over

, as it minimizes exchange broadening of the

signal.

Mass: Weigh 5–10 mg of the solid compound.

Solvent: Dissolve in 0.6 mL of DMSO-

(99.8% D).
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Tube: Transfer to a clean, dry 5 mm NMR tube.

Reference: Calibrate spectra to the residual DMSO pentet at 2.50 ppm (

) and 39.5 ppm (

).

Sample Preparation (IR)
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.

Cleaning: Clean the crystal with isopropanol before measurement to prevent cross-

contamination.

Scan Parameters: 4000–400 cm

, 16 scans, 4 cm

resolution.

Spectroscopic Data Analysis[7]
NMR Data (Diagnostic)
The proton spectrum is characterized by two aromatic signals and one methyl signal. The key

validator is the coupling of the H4 proton and the Methyl protons to the Fluorine.
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Position Type
Shift (

, ppm)*
Multiplicity

Coupling (

, Hz)

Interpretati
on

H2 Ar-H 7.70 – 7.85
Singlet (s) or

Broad s

Position 2 is

isolated from

F by the

amine;

coupling is

negligible.

H4 Ar-H 6.90 – 7.10 Doublet (d)

Diagnostic:

Large ortho-

coupling to

Fluorine at

C5.

NH Amine 5.20 – 5.50
Broad Singlet

(br s)
-

Exchangeabl

e; shift varies

with

concentration

/water

content.

CH Methyl 2.20 – 2.30 Doublet (d)

Diagnostic:

Long-range

coupling to

Fluorine

confirms 5,6-

substitution.

Note: Shifts are estimated based on substituent chemical shift additivity rules in DMSO-

relative to unsubstituted 3-aminopyridine.

NMR Data (Diagnostic)
The Carbon-13 spectrum will show doublets for almost all carbons due to C-F coupling.
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Carbon
Shift (

, ppm)*

Multiplicity (

)
Assignment Logic

C5 ~155.0
Doublet (

Hz)

Direct attachment to

Fluorine.

C3 ~142.0
Doublet (

Hz)

Ipso to Amine; meta to

Fluorine.

C6 ~138.0
Doublet (

Hz)

Ipso to Methyl; ortho

to Fluorine.

C2 ~135.0 Singlet/Small Doublet
Para to Fluorine

(minimal coupling).

C4 ~122.0
Doublet (

Hz)
Ortho to Fluorine.

CH ~18.0
Doublet (

Hz)

Methyl carbon

coupled to F.

Infrared (IR) Spectroscopy
The IR spectrum serves as a quick fingerprint for functional group verification.
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Frequency (cm

)
Vibration Mode Functional Group

3450, 3300
Stretching (

)

Primary Amine (

) - Symmetric/Asymmetric

doublet.

1620 – 1590
Bending (

)

N-H Scissoring / Pyridine Ring

C=N stretch.

1250 – 1200
Stretching (

)
C-N (Aromatic Amine).

1150 – 1050
Stretching (

)

C-F (Aryl Fluoride) - Strong,

diagnostic band.

Quality Control & Troubleshooting
Common Impurities

Regioisomers: If the Methyl signal appears as a singlet, the Fluorine may be too far to couple

(e.g., para), indicating the wrong isomer.

Residual Solvents:

Ethyl Acetate: Quadruplet at 4.03 ppm, Singlet at 1.99 ppm (in DMSO).

Water: Broad peak at ~3.33 ppm in DMSO.

Self-Validation Checklist
Does the integration ratio match 1:1:2:3 (H2 : H4 : NH2 : CH3)?

Is the H4 signal a doublet with
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Hz? (Confirms ortho-F).

Is the Methyl signal a doublet with

Hz? (Confirms vicinal-F).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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